3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate
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Overview
Description
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is a complex organic compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination and Methylation: Introduction of the chloro and methyl groups is done through selective halogenation and alkylation reactions.
Formation of the Hydrogen Sulfate Salt: This involves the reaction of the benzoxepin derivative with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups depending on the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It might influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,5-dimethoxybenzaldehyde: Another chlorinated aromatic compound with different functional groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: A triazine derivative with similar aromatic characteristics.
Uniqueness
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is unique due to its benzoxepin ring system and the presence of both chloro and methyl groups. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
111861-77-9 |
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Molecular Formula |
C23H19ClO5S |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C23H18ClO.H2O4S/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)25-23(22(16)24)18-12-6-3-7-13-18;1-5(2,3)4/h2-15,21H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
RVGCBNZHOQIQES-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[O+]C2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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